

# Designing Clinical Trial Protocols for Novel Acitretin Combination Therapies in Psoriasis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Acitretin**

Cat. No.: **B1366449**

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Acitretin**, a second-generation oral retinoid, is a cornerstone in the management of severe psoriasis. Its mechanism of action, primarily through the modulation of keratinocyte differentiation and proliferation via retinoic acid receptors (RARs) and retinoid X receptors (RXRs), offers a unique, non-immunosuppressive approach to treatment.<sup>[1][2][3][4]</sup> While effective as monotherapy for certain psoriasis subtypes like pustular and erythrodermic psoriasis, its efficacy in chronic plaque psoriasis can be surpassed by other systemic agents.<sup>[1][5]</sup> Consequently, **Acitretin** is frequently utilized in combination with other therapies to enhance efficacy and minimize toxicity.<sup>[6][7][8]</sup> This document provides detailed protocols for clinical trials investigating novel combination therapies of **Acitretin** with targeted biologic and small molecule inhibitors, specifically an IL-17A inhibitor (Secukinumab) and a phosphodiesterase-4 (PDE4) inhibitor (Apremilast). These proposed combinations leverage distinct and complementary mechanisms of action to address the complex immunopathology of psoriasis.

## Introduction to Acitretin and Combination Therapy Rationale

**Acitretin** normalizes epidermal proliferation and differentiation and exerts anti-inflammatory effects.<sup>[1][3][9]</sup> It modulates gene transcription by binding to RARs and RXRs, influencing

pathways that control cellular growth and inflammation.[2][3] The rationale for combination therapy is to target multiple pathogenic pathways in psoriasis, leading to synergistic efficacy and potentially allowing for lower, less toxic doses of individual agents.[6][7]

Novel Combination Rationales:

- **Acitretin** and Secukinumab (IL-17A Inhibitor): Psoriasis is characterized by the upregulation of the IL-23/Th17 axis, leading to increased levels of pro-inflammatory cytokines, including IL-17A.[2][10] IL-17A is a key driver of keratinocyte hyperproliferation and inflammation. Secukinumab directly neutralizes IL-17A, offering a highly targeted immunomodulatory approach.[2] Combining the anti-proliferative and differentiation-normalizing effects of **Acitretin** with the potent anti-inflammatory action of Secukinumab presents a compelling strategy for achieving rapid and sustained clinical responses, particularly in refractory cases. [3][11][12]
- **Acitretin** and Apremilast (PDE4 Inhibitor): Apremilast is an oral small molecule that inhibits phosphodiesterase-4 (PDE4), leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, downregulates the production of multiple pro-inflammatory cytokines, including TNF- $\alpha$ , IL-23, and IL-17.[6][10] The broad anti-inflammatory effects of Apremilast, coupled with the non-immunosuppressive mechanism of **Acitretin**, provide a promising oral combination therapy with a potentially favorable safety profile.[1][4][5][13]

## Preclinical Evaluation of Novel Acitretin Combinations

Prior to clinical investigation, preclinical studies are essential to establish the synergistic potential and safety of the proposed combination therapies.

## In Vitro Synergy Studies

Objective: To assess the synergistic effects of **Acitretin** in combination with Secukinumab or Apremilast on keratinocyte hyperproliferation and inflammatory responses.

Methodology:

- Cell Culture: Human keratinocyte (HaCaT) and dermal fibroblast cell lines will be cultured under standard conditions. Co-cultures with activated T-cells can also be established to mimic the inflammatory microenvironment of psoriasis.
- Treatment: Cells will be treated with a dose-response matrix of **Acitretin**, Secukinumab (or an anti-IL-17A antibody for in vitro use), and Apremilast, both individually and in combination.
- Proliferation Assay: Keratinocyte proliferation will be assessed using a BrdU incorporation assay or Ki-67 staining at 24, 48, and 72 hours post-treatment.
- Cytokine Analysis: Supernatants will be collected to measure the levels of key pro-inflammatory cytokines (e.g., IL-6, IL-8, IL-17, TNF- $\alpha$ ) using ELISA or a multiplex bead array.
- Gene Expression Analysis: RNA will be extracted from treated cells to analyze the expression of genes involved in keratinocyte differentiation (e.g., KRT1, KRT10, involucrin) and inflammation (e.g., NF- $\kappa$ B pathway genes) via RT-qPCR.
- Data Analysis: The combination index (CI) will be calculated using the Chou-Talalay method to determine if the drug combinations exhibit synergistic, additive, or antagonistic effects.

## In Vivo Efficacy in a Psoriasis Animal Model

Objective: To evaluate the in vivo efficacy and safety of **Acitretin** combination therapies in a murine model of psoriasis.

Methodology:

- Animal Model: An imiquimod-induced psoriasis-like skin inflammation model in BALB/c mice will be utilized.
- Treatment Groups: Mice will be randomized into the following treatment groups (n=8-10 per group):
  - Vehicle control
  - **Acitretin** monotherapy
  - Secukinumab (or a murine anti-IL-17A antibody) monotherapy

- Apremilast monotherapy
- **Acitretin** + Secukinumab combination
- **Acitretin** + Apremilast combination
- Drug Administration: **Acitretin** and Apremilast will be administered orally daily. Secukinumab will be administered via subcutaneous injection according to an established dosing schedule for the model.
- Efficacy Assessment:
  - Psoriasis Area and Severity Index (PASI): Skin lesions will be scored daily for erythema, scaling, and thickness.
  - Histopathology: At the end of the study, skin biopsies will be collected for H&E staining to assess epidermal thickness and inflammatory cell infiltration.
  - Immunohistochemistry: Staining for markers of proliferation (Ki-67) and immune cell infiltration (e.g., CD3 for T-cells, Ly6G for neutrophils) will be performed.
- Safety Assessment: Body weight, food and water intake, and any signs of toxicity will be monitored throughout the study.

## Clinical Trial Protocols for Novel Acitretin Combination Therapies

**Protocol Title: A Phase II, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Acitretin in Combination with Secukinumab for the Treatment of Moderate-to-Severe Plaque Psoriasis.**

### 3.1.1. Study Objectives:

- Primary Objective: To assess the superiority of combination therapy (**Acitretin** + Secukinumab) compared to Secukinumab monotherapy in achieving a 75% reduction in the

Psoriasis Area and Severity Index (PASI 75) at Week 16.

- Secondary Objectives:
  - To evaluate the proportion of subjects achieving PASI 90 and PASI 100 at Week 16.
  - To assess the change from baseline in the Investigator's Global Assessment (IGA) score at Week 16.
  - To evaluate the safety and tolerability of the combination therapy.
  - To assess the impact on Quality of Life using the Dermatology Life Quality Index (DLQI).

### 3.1.2. Study Design and Population:

- A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Target Population: Adult patients (18-65 years) with a diagnosis of moderate-to-severe chronic plaque psoriasis for at least 6 months, who are candidates for systemic therapy.

### 3.1.3. Inclusion and Exclusion Criteria:

- Key Inclusion Criteria:
  - PASI score  $\geq 12$
  - IGA score  $\geq 3$
  - Body Surface Area (BSA) involvement  $\geq 10\%$
- Key Exclusion Criteria:
  - Prior treatment with Secukinumab or other IL-17 inhibitors.
  - Women who are pregnant, breastfeeding, or planning to become pregnant within 3 years of discontinuing treatment.
  - History of active tuberculosis or other severe infections.

- Significant hepatic or renal impairment.

### 3.1.4. Treatment Regimen:

- Randomization (1:1):
  - Arm 1 (Combination): **Acitretin** (25 mg/day orally) + Secukinumab (300 mg subcutaneous injection at weeks 0, 1, 2, 3, 4, and every 4 weeks thereafter).
  - Arm 2 (Monotherapy): Placebo for **Acitretin** (orally) + Secukinumab (300 mg subcutaneous injection on the same schedule).
- Duration: 16 weeks of treatment followed by a 12-week follow-up period.

### 3.1.5. Efficacy and Safety Assessments:

| Assessment                                             | Schedule                            |
|--------------------------------------------------------|-------------------------------------|
| Efficacy                                               |                                     |
| PASI Score                                             | Baseline, Weeks 2, 4, 8, 12, 16, 28 |
| IGA Score                                              | Baseline, Weeks 2, 4, 8, 12, 16, 28 |
| BSA                                                    | Baseline, Weeks 4, 8, 12, 16, 28    |
| DLQI                                                   | Baseline, Weeks 4, 8, 12, 16, 28    |
| Safety                                                 |                                     |
| Adverse Events                                         | Continuously throughout the study   |
| Vital Signs                                            | At each study visit                 |
| Laboratory Tests (CBC, CMP, Lipids)                    | Baseline, Weeks 4, 8, 12, 16        |
| Pregnancy Test (for females of childbearing potential) | At screening and monthly            |

### 3.1.6. Statistical Analysis:

- The primary efficacy endpoint (PASI 75 at Week 16) will be analyzed using a logistic regression model.
- Secondary endpoints will be analyzed using appropriate statistical methods for binary and continuous data.
- Safety data will be summarized descriptively.

## **Protocol Title: A Phase II, Randomized, Investigator-Blinded Study to Evaluate the Efficacy and Safety of Acitretin in Combination with Apremilast for the Treatment of Moderate Plaque Psoriasis.**

### **3.2.1. Study Objectives:**

- Primary Objective: To evaluate the efficacy of combination therapy (**Acitretin** + Apremilast) compared to **Acitretin** monotherapy and Apremilast monotherapy in achieving PASI 75 at Week 16.
- Secondary Objectives:
  - To assess the proportion of subjects achieving PASI 50 and PASI 90 at Week 16.
  - To evaluate the change from baseline in pruritus Visual Analog Scale (VAS).
  - To assess the safety and tolerability of the combination therapy.

### **3.2.2. Study Design and Population:**

- A multicenter, randomized, investigator-blinded, active-comparator study.
- Target Population: Adult patients (18 years and older) with a diagnosis of moderate chronic plaque psoriasis for at least 6 months, who have failed or are intolerant to topical therapies.

### **3.2.3. Inclusion and Exclusion Criteria:**

- Key Inclusion Criteria:

- PASI score between 10 and 20.
- IGA score of 3.
- BSA involvement  $\geq 10\%$ .
- Key Exclusion Criteria:
  - Prior treatment with Apremilast.
  - History of severe depression or suicidal ideation.
  - Women who are pregnant, breastfeeding, or planning to become pregnant within 3 years of discontinuing **Acitretin**.
  - Severe gastrointestinal disorders.

#### 3.2.4. Treatment Regimen:

- Randomization (1:1:1):
  - Arm 1 (Combination): **Acitretin** (25 mg/day orally) + Apremilast (titrated to 30 mg twice daily orally).
  - Arm 2 (**Acitretin** Monotherapy): **Acitretin** (25 mg/day orally) + Placebo for Apremilast.
  - Arm 3 (Apremilast Monotherapy): Apremilast (titrated to 30 mg twice daily orally) + Placebo for **Acitretin**.
- Duration: 16 weeks of treatment with an 8-week follow-up.

#### 3.2.5. Efficacy and Safety Assessments:

| Assessment                                             | Schedule                          |
|--------------------------------------------------------|-----------------------------------|
| Efficacy                                               |                                   |
| PASI Score                                             | Baseline, Weeks 4, 8, 12, 16, 24  |
| IGA Score                                              | Baseline, Weeks 8, 16, 24         |
| Pruritus VAS                                           | Baseline, Weeks 4, 8, 12, 16, 24  |
| Safety                                                 |                                   |
| Adverse Events                                         | Continuously throughout the study |
| Vital Signs & Body Weight                              | At each study visit               |
| Laboratory Tests (CBC, CMP, Lipids)                    | Baseline, Weeks 8, 16             |
| Pregnancy Test (for females of childbearing potential) | At screening and monthly          |

### 3.2.6. Statistical Analysis:

- The primary efficacy endpoint will be analyzed using a Chi-square test or Fisher's exact test.
- Analysis of covariance (ANCOVA) will be used for continuous secondary endpoints.
- Safety data will be presented with descriptive statistics.

## Data Presentation and Visualization

### Summary of Quantitative Data

Table 1: Proposed Dosing Regimens for Clinical Trials

| Therapy                    | Drug              | Dosage       | Route | Frequency                                     |
|----------------------------|-------------------|--------------|-------|-----------------------------------------------|
| Acitretin +<br>Secukinumab | Acitretin         | 25 mg        | Oral  | Once Daily                                    |
| Secukinumab                | 300 mg            | Subcutaneous |       | Weeks 0, 1, 2, 3,<br>4, then every 4<br>weeks |
| Acitretin +<br>Apremilast  | Acitretin         | 25 mg        | Oral  | Once Daily                                    |
| Apremilast                 | Titrated to 30 mg | Oral         |       | Twice Daily                                   |

Table 2: Key Efficacy Endpoints and Assessment Schedule

| Endpoint     | Week 4 | Week 8 | Week 12 | Week 16 |
|--------------|--------|--------|---------|---------|
| PASI 75      | ✓      | ✓      | ✓       | Primary |
| PASI 90      | ✓      | ✓      | ✓       |         |
| IGA (0 or 1) | ✓      | ✓      | ✓       |         |
| DLQI Change  | ✓      | ✓      | ✓       | ✓       |

## Visualization of Signaling Pathways and Workflows



[Click to download full resolution via product page](#)

Caption: Signaling pathways targeted by **Acitretin** and novel combination therapies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Apremilast and Systemic Retinoid Combination Treatment for Moderate to Severe Palmoplantar Psoriasis | MDedge [mdedge.com]
- 2. New Systemic Therapies for Psoriasis | MDedge [mdedge.com]
- 3. ajmc.com [ajmc.com]

- 4. ovid.com [ovid.com]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Review and Recommendations to Combine Newer Therapies With Conventional Therapy in Psoriatic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acitretin for the treatment of psoriasis: an assessment of national trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scalp Psoriasis Medications: Over the Counter and Prescription [healthline.com]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. Combination of secukinumab and acitretin for generalized pustular psoriasis: A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination of secukinumab and acitretin for generalized pustular psoriasis: A case report and review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acitretin, apremilast, methotrexate effective in treating ICI-mediated psoriasis [healio.com]
- To cite this document: BenchChem. [Designing Clinical Trial Protocols for Novel Acitretin Combination Therapies in Psoriasis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1366449#designing-clinical-trial-protocols-for-novel-acitretin-combination-therapies>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)